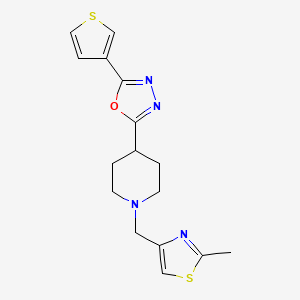
2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent studies.
The molecular formula of this compound is C12H20N2OS with a molecular weight of 240.37 g/mol. The structure includes a thiophene ring and a piperidine moiety, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains, including Mycobacterium bovis BCG. The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) was crucial for their activity, disrupting mycolic acid synthesis and leading to cell lysis .
Comparative Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound 8a | M. bovis BCG | Strong inhibition |
| Compound 21c | M. tuberculosis | MIC = 4–8 µM |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. A review by Paruch (2020) indicated that certain oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Key Findings in Cancer Research
- Compound 3a : Exhibited excellent metabolic stability and bioavailability with a long half-life.
- Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.
Neuroprotective Effects
Recent studies have also examined the neuroprotective properties of oxadiazole derivatives. Some compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Neuroprotective Mechanisms
- Oxidative Stress Reduction : Compounds reduce reactive oxygen species (ROS), thereby protecting neuronal integrity.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines contributes to neuroprotection.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives and their effects on bacterial strains.
- Desai et al. (2018) : Focused on pyridine-based oxadiazoles demonstrating strong antimicrobial activity against Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-17-14(10-23-11)8-20-5-2-12(3-6-20)15-18-19-16(21-15)13-4-7-22-9-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFOSNXEYZNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














